2-Hydroxy-2,5,5-trimethyl-4-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 5-oxohexanoate , is a chemical compound with the molecular formula C₈H₁₄O₃. Its IUPAC name is derived from its structure: it contains a hydroxyl group (OH) and a ketone group (C=O) on a hexanoic acid backbone. The compound’s systematic name reflects its substituents and functional groups .
Preparation Methods
Synthetic Routes: The synthetic preparation of 2-Hydroxy-2,5,5-trimethyl-4-oxohexanoic acid involves several steps. One common method is the esterification of 5-oxohexanoic acid with ethanol (ethyl alcohol) in the presence of an acid catalyst. The reaction proceeds as follows:
5-Oxohexanoic acid+Ethanol→Ethyl 5-oxohexanoate+Water
Industrial Production: Industrial production methods typically involve large-scale esterification processes. These methods ensure efficient conversion of the starting materials to the desired ethyl ester.
Chemical Reactions Analysis
Reactivity: 2-Hydroxy-2,5,5-trimethyl-4-oxohexanoic acid can undergo various chemical reactions:
Hydrolysis: The ester linkage can be hydrolyzed back to the carboxylic acid and alcohol.
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (C=O) can yield different products.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid (5-oxohexanoic acid), while oxidation or reduction may lead to modified derivatives.
Scientific Research Applications
2-Hydroxy-2,5,5-trimethyl-4-oxohexanoic acid finds applications in various fields:
Chemistry: As a building block for organic synthesis.
Biology: It may serve as a precursor for bioactive compounds.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Used in the production of flavors and fragrances.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While 2-Hydroxy-2,5,5-trimethyl-4-oxohexanoic acid is unique due to its specific structure, similar compounds include other esters, carboxylic acids, and keto acids.
Remember that this compound’s properties and applications continue to be explored, and ongoing research contributes to our understanding of its significance in various scientific domains
Properties
Molecular Formula |
C9H16O4 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-hydroxy-2,5,5-trimethyl-4-oxohexanoic acid |
InChI |
InChI=1S/C9H16O4/c1-8(2,3)6(10)5-9(4,13)7(11)12/h13H,5H2,1-4H3,(H,11,12) |
InChI Key |
JCMDTGYHTOFGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(C)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.